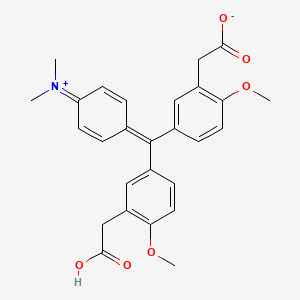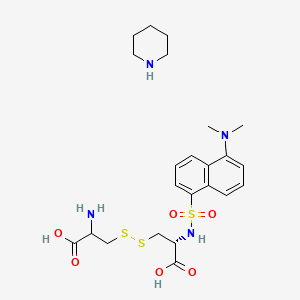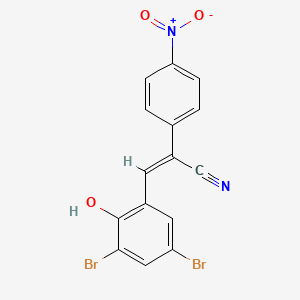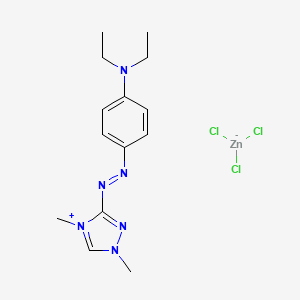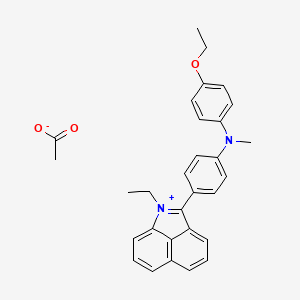![molecular formula C15H15Cl5N3OZn- B12695826 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) CAS No. 15928-94-6](/img/structure/B12695826.png)
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a diazonium group, which is known for its reactivity and utility in organic synthesis, particularly in the formation of azo compounds.
Preparation Methods
The synthesis of 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves multiple steps. The initial step often includes the formation of the diazonium salt through the reaction of an aromatic amine with nitrous acid. This is followed by the introduction of the benzyl(methyl)amino group and the methoxy substituent under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted aromatic compounds.
Coupling Reactions: It can participate in azo coupling reactions to form azo dyes, which are widely used in the textile industry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles such as phenols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.
Biology: The compound’s reactivity makes it useful in labeling and tracking biological molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) involves its diazonium group, which is highly reactive and can form covalent bonds with various nucleophiles. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar compounds to 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) include other diazonium salts such as:
- 4-chlorobenzenediazonium chloride
- 4-methoxybenzenediazonium chloride
- Benzylamine derivatives These compounds share the diazonium functional group but differ in their substituents, which can significantly affect their reactivity and applications. The uniqueness of 4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) lies in its specific combination of substituents, which confer distinct chemical properties and potential uses.
Properties
CAS No. |
15928-94-6 |
|---|---|
Molecular Formula |
C15H15Cl5N3OZn- |
Molecular Weight |
495.9 g/mol |
IUPAC Name |
4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C15H15ClN3O.4ClH.Zn/c1-19(10-11-6-4-3-5-7-11)14-8-12(16)13(18-17)9-15(14)20-2;;;;;/h3-9H,10H2,1-2H3;4*1H;/q+1;;;;;+2/p-4 |
InChI Key |
CVIUXMALQRHWQZ-UHFFFAOYSA-J |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C(=C2)Cl)[N+]#N)OC.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride](/img/structure/B12695744.png)


